Adenosine Phosphate Dipotassium
Description
Conceptual Framework of Nucleoside Phosphates in Biochemical Systems
Nucleoside phosphates are the fundamental building blocks of nucleic acids and play a central role in cellular metabolism and signaling. These molecules consist of a nitrogenous base, a five-carbon sugar (ribose or deoxyribose), and one or more phosphate (B84403) groups. The phosphorylation state of a nucleoside dictates its function within the cell.
At the heart of cellular energy transfer is the dynamic interplay between adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). ATP is often referred to as the "molecular unit of currency" for intracellular energy transfer. wikipedia.org The hydrolysis of ATP to ADP and an inorganic phosphate group (Pi) is an exergonic reaction, releasing energy that powers a vast array of cellular processes, from muscle contraction to DNA replication. wikipedia.org Conversely, the phosphorylation of ADP to regenerate ATP captures the energy derived from cellular respiration and photosynthesis, making it available for cellular work. nih.gov This continuous cycle of ATP synthesis and degradation is fundamental to life. wikipedia.org
The significance of nucleoside phosphates extends beyond energy currency. They are integral to the synthesis of DNA and RNA, act as coenzymes, and function as critical signaling molecules that regulate numerous enzymatic pathways. wikipedia.orgnih.gov
Research Trajectories and Academic Significance of Adenosine Phosphate Dipotassium (B57713)
The academic significance of Adenosine Phosphate Dipotassium, primarily as a source of ADP, is vast and multifaceted. Research trajectories involving this compound have significantly advanced our understanding of fundamental biochemical and physiological processes.
One of the most prominent areas of research is in the field of enzyme kinetics . ADP is a product of all kinase-catalyzed reactions, and its concentration can significantly influence enzyme activity. nih.gov The use of ADP salts in kinase assays is essential for studying enzyme mechanisms, inhibition, and regulation. nih.govbmglabtech.comreactionbiology.com For instance, studies have shown that ADP can act as an inhibitor for several kinases, with inhibition constants (Ki) comparable to the Michaelis-Menten constants (Km) of ATP. nih.gov This product inhibition is a crucial feedback mechanism in cellular metabolism.
Another major research focus is on platelet aggregation and hemostasis. ADP is a potent platelet agonist, stored in dense granules and released upon vascular injury. nih.govbiodatacorp.com It initiates platelet activation and aggregation by binding to specific P2Y purinergic receptors on the platelet surface, namely P2Y1 and P2Y12. nih.govnih.gov Research utilizing ADP has been instrumental in elucidating the molecular mechanisms of blood clotting and has paved the way for the development of antiplatelet drugs, such as clopidogrel, which target the P2Y12 receptor. nih.govbiodatacorp.com
Furthermore, ADP and its potassium salts are crucial tools in studying purinergic signaling , a form of extracellular communication mediated by nucleotides and nucleosides. nih.gov These studies explore the role of purinergic receptors in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function. nih.govcaymanchem.com
The structural analysis of ADP salts, including its potassium forms, through techniques like X-ray crystallography, provides invaluable insights into its conformation and interactions with other molecules, which is critical for understanding its biological function. rsc.org
Physicochemical Properties of Adenosine Diphosphate Dipotassium Salt
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃K₂N₅O₁₀P₂ |
| Molecular Weight | 487.4 g/mol |
| Appearance | White crystalline powder |
| Solubility | Highly soluble in water |
This data is based on information for Adenosine 5'-diphosphate dipotassium salt.
Key Research Applications of Adenosine Diphosphate (utilizing its salt forms)
| Research Area | Application | Key Findings |
|---|---|---|
| Enzyme Kinetics | Study of kinase activity and inhibition | ADP acts as a product inhibitor for many kinases, regulating their activity. nih.gov |
| Platelet Aggregation | Induction of platelet aggregation in vitro | Elucidation of the roles of P2Y1 and P2Y12 receptors in hemostasis and thrombosis. nih.govnih.gov |
| Purinergic Signaling | Agonist for P2Y receptors | Understanding the role of extracellular nucleotides in cell-to-cell communication. nih.govplos.org |
| Structural Biology | X-ray crystallography of ADP-protein complexes | Revealing the molecular basis of ADP binding and its functional consequences. rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12K2N5O7P |
|---|---|
Molecular Weight |
423.40 g/mol |
IUPAC Name |
dipotassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
OYERHOIFBRDTSU-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[K+].[K+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[K+].[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Adenosine Phosphate Dipotassium and Analogs
Chemoenzymatic Synthesis and Biocatalytic Approaches
Chemoenzymatic synthesis and biocatalysis have emerged as powerful tools for the production of adenosine (B11128) phosphates, offering high selectivity and efficiency under mild reaction conditions. researchgate.net These methods often utilize enzymes in cascade reactions to build the target molecules step-by-step.
A notable biocatalytic approach involves the in vitro production of Adenosine Triphosphate (ATP) from adenosine and inorganic polyphosphate (polyP). researchgate.net This multi-enzyme cascade system combines the action of adenosine kinase and two distinct polyphosphate kinases (PPKs) in a single reaction vessel. researchgate.net Researchers have screened various PPK sources to identify enzymes with high ATP production rates. For instance, Sulfurovum lithotrophicum PPK (SlPPK) demonstrates excellent activity across a broad pH range and can synthesize ATP from ADP using short-chain polyP. researchgate.net
Another innovative strategy is the electrochemical recycling of ATP, which provides a sustainable energy source for biocatalytic reactions. digitellinc.comnih.govchemrxiv.org This method uses electricity to regenerate ATP, avoiding the use of high-energy stoichiometric reagents that generate waste. digitellinc.comnih.govchemrxiv.org This electro-enzymatic cascade has been successfully applied to the multigram-scale synthesis of aldehydes and the antiviral drug molnupiravir, demonstrating its scalability and broad applicability. researchgate.netnih.govchemrxiv.org
The chemoenzymatic synthesis of specific analogs, such as 7-deaza cyclic adenosine 5'-diphosphate ribose (cADPR) analogues, has also been optimized. nih.gov These methods can produce cell-permeant modulators of intracellular calcium release that are resistant to hydrolysis. nih.gov
Table 1: Key Enzymes in the Chemoenzymatic Synthesis of Adenosine Phosphates
| Enzyme | Function | Source Organism (Example) | Reference |
|---|---|---|---|
| Adenosine Kinase (Adk) | Phosphorylates adenosine to AMP | Arabidopsis thaliana | researchgate.net |
| Polyphosphate Kinase (PPK) | Synthesizes ATP from ADP and polyP | Sulfurovum lithotrophicum | researchgate.net |
| Pyruvate (B1213749) Oxidase (POX) | Part of electrochemical ATP recycling | Not specified | researchgate.net |
| Acetate Kinase (ACK) | Part of electrochemical ATP recycling | Not specified | researchgate.net |
| Carboxylic Acid Reductase (CAR) | Aldehyde synthesis powered by ATP | Not specified | rsc.org |
Solid-Phase Synthesis and Combinatorial Libraries
Solid-phase synthesis (SPS) is a cornerstone technique for generating combinatorial libraries of adenosine phosphate (B84403) analogs. udel.educrsubscription.com This method involves attaching a starting material to a solid support (resin bead) and then carrying out a series of reactions in a stepwise manner. udel.educrsubscription.com The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away. crsubscription.com
This approach has been successfully employed to create libraries of adenosine antibiotic-like analogs. nih.gov For instance, a library of eighty-one 5'-amido-, amino-, and sulfonylamido-adenosine analogs was prepared using parallel solution-phase chemistry, starting from 5′-amino-5′-deoxy-2′,3′-O-isopropylideneadenosine. nih.gov The 5'-amino group of the nucleoside serves as a key point for diversification through peptidyl chemistry. nih.gov
Solid-phase synthesis is not limited to small molecules; it has also been adapted for the synthesis of more complex structures like xanthone (B1684191) libraries, which can be used to develop probes for embryonic stem cells. rsc.org The development of various linkers, protecting groups, and cleavage methods has expanded the utility of SPS in creating diverse chemical libraries for drug discovery and other applications. crsubscription.com
Table 2: Examples of Adenosine Analog Libraries
| Library Type | Starting Material | Diversification Site | Number of Analogs | Reference |
|---|---|---|---|---|
| Adenosine antibiotic-like analogs | 5′-amino-5′-deoxy-2′,3′-O-isopropylideneadenosine | 5'-amino group | 81 | nih.gov |
| Xanthone library | Not specified | Not specified | Not specified | rsc.org |
Development of Green Chemistry Protocols for Synthesis
The chemical and pharmaceutical industries are increasingly focused on developing environmentally friendly manufacturing processes. researchgate.net In the synthesis of adenosine phosphates, green chemistry principles are being applied to reduce waste, improve energy efficiency, and use less hazardous materials.
A prime example of a green chemistry protocol is the electrochemical recycling of ATP. digitellinc.comnih.govchemrxiv.org Traditional in situ ATP recycling relies on high-energy stoichiometric reagents, which are costly and generate significant waste. researchgate.netnih.govchemrxiv.org In contrast, electrochemical methods use electrons as a "cheap and green source of energy" to drive ATP regeneration, minimizing waste and simplifying downstream purification. researchgate.netdigitellinc.comchemrxiv.org This approach has been shown to be simple, robust, and scalable. nih.govchemrxiv.org
The use of biocatalysts, such as polyphosphate kinases (PPKs), for ATP regeneration also aligns with green chemistry principles. rsc.org By using a single, stable enzyme that can be produced in a crude form, the need for multiple purified enzymes and expensive cofactors is reduced. rsc.org This not only makes the process more cost-effective but also more sustainable for large-scale industrial applications. rsc.org Furthermore, chemical synthesis routes are being developed that utilize cheaper, more readily available starting materials and allow for the recycling of waste liquids and gases. google.com
Regioselective Derivatization Strategies
The selective modification of the adenosine scaffold at specific positions is crucial for developing analogs with desired biological activities. Researchers have developed several regioselective derivatization strategies to achieve this.
One common approach is the 1-N-alkylation of adenosine derivatives. researchgate.netnih.gov Direct 1-N-alkylation of protected adenosine, such as 2',3',5'-tri-O-acetyladenosine, with alkyl halides can proceed with high yields. researchgate.netnih.gov This is often followed by a Dimroth rearrangement to yield the desired N(6)-substituted adenosines, which include biologically active natural products like N(6)-isopentenyladenosine and N(6)-benzyladenosine. researchgate.netnih.gov The use of trimethylsilyl (B98337) (TMS) derivatives of N(6)-acetylated adenosines can also lead to the formation of stable 1-N-substituted products. nih.gov
Another strategy involves the functionalization of the 5'-position of the ribose sugar. umich.edu The 5'-hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles, including phosphate or pyrophosphate salts, to yield nucleoside 5'-phosphates or 5'-diphosphates, respectively. umich.edu Complexation reactions with transition metals have also been explored to create adenosine derivatives with unique properties. nih.gov
Table 3: Regioselective Derivatization Methods for Adenosine
| Method | Target Position | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-N-Alkylation & Dimroth Rearrangement | N1, N6 | Alkyl halides, BaCO3, KI; then aqueous ammonia (B1221849) | N(6)-substituted adenosines | researchgate.netnih.gov |
| Tosylation & Nucleophilic Displacement | C5' | TsCl; then phosphate/pyrophosphate salts | 5'-phosphates/diphosphates | umich.edu |
| Complexation | Not specified | Transition metal compounds (e.g., [Ru₂(CH₃CO₂)₄Cl]) | Metal-adenosine complexes | nih.gov |
Isotopic Labeling Techniques for Mechanistic Elucidation
Isotopic labeling is an indispensable tool for studying the mechanisms of enzymatic reactions and for quantitative analysis using mass spectrometry. ucl.ac.uknih.gov In the context of adenosine phosphates, stable isotopes, particularly ¹⁸O, are used to label the phosphate groups. ucl.ac.uknih.gov
A versatile method for introducing ¹⁸O into phosphates involves the use of ¹⁸O₂-phosphoramidite reagents. ucl.ac.uk This approach allows for the late-stage labeling of various phosphorylated metabolites, including nucleotides, with high isotopic enrichment (>95%) and in good yields, even on a gram scale. ucl.ac.uk The resulting isotopologues have nearly identical chemical properties to their unlabeled counterparts but can be readily distinguished by mass spectrometry, making them excellent internal standards for quantitative studies. ucl.ac.uknih.gov
Isotopically labeled ATP analogs have been used to elucidate the mechanisms of phosphoryl transfer reactions and to study the coordination of metal ions. nih.gov For example, doubly labeled ATP analogs, containing both a fluorescent reporter and a quencher, have been synthesized to create fluorogenic probes for enzyme activity. nih.gov Cleavage of the terminal phosphate by an enzyme like phosphodiesterase separates the fluorophore and quencher, resulting in a detectable fluorescence signal. nih.gov These techniques provide deep insights into the intricate biochemical pathways involving adenosine phosphates.
Biochemical and Molecular Mechanisms Non Clinical Contexts
Enzymatic Interactions and Substrate Specificity
ADP serves as a crucial substrate and regulator for numerous enzymes that are central to the energy economy of the cell. Its concentration relative to adenosine (B11128) triphosphate (ATP) is a key indicator of the cell's energetic state, influencing metabolic pathways through direct enzymatic engagement.
Kinases are enzymes that catalyze the transfer of phosphate (B84403) groups. The phosphorylation of ADP to form ATP is the primary mechanism for energy storage in all known forms of life. This process is facilitated by several key enzymes.
Pyruvate (B1213749) Kinase (PK): In the final step of glycolysis, pyruvate kinase catalyzes the irreversible transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP. This reaction is a major control point in glycolysis. ADP binds with high affinity to all pyruvate kinase isoforms. The enzyme's activity is tightly modulated by various allosteric effectors, which helps to control metabolic flux and ATP production in response to the cell's energy needs.
ATP Synthase: This enzyme complex, located in the inner mitochondrial membrane, harnesses the energy from a proton gradient to synthesize ATP from ADP and inorganic phosphate (Pi). This process, known as oxidative phosphorylation, is the main source of ATP in aerobic organisms.
Nucleoside Diphosphate (B83284) Kinases (NDKs): These enzymes facilitate the transfer of the terminal phosphate group between different nucleoside triphosphates and diphosphates. For instance, NDKs can use other nucleoside triphosphates to regenerate ATP from ADP, helping to maintain the balance of the nucleotide pool.
While phosphodiesterases (PDEs) are most known for hydrolyzing cyclic nucleotides like cAMP, their inhibitors can indirectly affect processes involving ADP. However, the direct hydrolysis of ADP is primarily carried out by phosphatases, also known as ADPases or ATP-diphosphohydrolases.
These enzymes catalyze the hydrolysis of ADP to adenosine monophosphate (AMP) and inorganic phosphate. Ecto-ADPases, located on the cell surface, are particularly important for regulating the levels of extracellular ADP. Some nucleotidases, such as those belonging to the ENTPD (Ectonucleoside Triphosphate Diphosphohydrolase) family, can hydrolyze both ATP and ADP. For example, ENTPD1, 2, 3, and 8 hydrolyze ATP to ADP, and subsequently ADP to AMP. Studies on rat renal brush-border membranes have shown that ADP hydrolysis follows simple Michaelis-Menten kinetics, with an apparent Km of 0.38 +/- 0.06 mM.
Nucleotidases are a class of hydrolases that break down nucleotides into nucleosides and phosphate. The cascade of ectonucleotidases can sequentially degrade extracellular ATP to ADP, then to AMP, and finally to adenosine. This process is crucial for terminating nucleotide-mediated signaling and for salvaging nucleosides for re-entry into the cell.
At least two distinct ectoenzymes have been identified in rat renal brush-border membranes: one that hydrolyzes ATP and ADP but not AMP, and another that specifically hydrolyzes AMP. This sequential degradation ensures a controlled reduction of purinergic signaling and the generation of adenosine, which has its own distinct signaling roles. The hydrolysis of ADP to AMP is a key step in this cascade.
Regulation of Cellular Processes in Model Systems (Non-Mammalian/Prokaryotic)
In non-mammalian systems like yeast, bacteria, and plants, ADP is a critical allosteric effector and a key molecule in energy-dependent transport processes.
Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a primary mechanism by which ADP controls metabolic pathways.
Phosphofructokinase-1 (PFK-1): PFK-1 is a key regulatory enzyme in glycolysis, catalyzing the committed step of converting fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. In many organisms, including bacteria and yeast, PFK-1 is allosterically inhibited by high levels of ATP (a signal of high energy) and activated by ADP and AMP (signals of low energy). This allows the cell to increase or decrease the rate of glycolysis in direct response to its energy requirements. In the bacterium Thermus thermophilus, ADP activates PFK by increasing the enzyme's affinity for its substrate, fructose-6-phosphate. Studies in yeast have shown that the allosteric regulation of PFK by ATP and AMP is central to the emergence of glycolytic oscillations.
Pyruvate Kinase (PK): While the substrate PEP homotropically activates most pyruvate kinases, the enzyme is also subject to heterotropic regulation by various effectors. In bacteria, PK is often proposed to be inhibited during gluconeogenesis to prevent a futile cycle, a regulation that is critical for metabolic efficiency.
Eukaryotic Elongation Factor 2 Kinase (eEF-2K): In eukaryotes, the process of protein translation is highly energy-consumptive. Recent studies show that ADP acts as a direct allosteric activator for eEF-2K. ADP binding stabilizes the active complex of the kinase with calmodulin, enhancing its activity. This leads to the phosphorylation of eEF-2, which suppresses translational elongation, thereby conserving energy when ATP levels are low and ADP levels are high.
Table 1: Allosteric Regulation by ADP in Model Systems
| Enzyme | Organism/System | Effect of ADP | Metabolic Pathway |
|---|---|---|---|
| Phosphofructokinase-1 (PFK-1) | Bacteria, Yeast | Activation | Glycolysis |
| Pyruvate Kinase (PK) | Bacteria | Regulation (Context-dependent) | Glycolysis/Gluconeogenesis |
| eEF-2K | Eukaryotes | Activation | Protein Synthesis Regulation |
The transport of ADP across membranes is essential for linking cytosolic and mitochondrial energy metabolism.
Mitochondrial ADP/ATP Carrier (AAC): This protein, also known as the adenine (B156593) nucleotide translocator (ANT), is embedded in the inner mitochondrial membrane and is one of the most abundant proteins in this membrane. It functions as an antiporter, exchanging cytosolic ADP for ATP synthesized within the mitochondrial matrix. This transport is fundamental for supplying the rest of the cell with ATP. In the yeast Saccharomyces cerevisiae, the AAC consists of six transmembrane helices that form a barrel-like structure. The carrier cycles between a "cytoplasmic state," which accepts ADP from the cytosol, and a "matrix state," which accepts ATP from the matrix, in a process known as the alternating-access mechanism. Studies in yeast have been instrumental in defining the import signals and structural domains required for targeting and inserting this protein into the inner mitochondrial membrane.
Plastidial and Bacterial Nucleotide Transporters (NTTs): In plants, plastids also rely on NTT-type carriers to import ATP from the cytosol to power metabolic processes like starch synthesis. Interestingly, some of these transporters in intracellular pathogenic bacteria (Chlamydiales, Rickettsiales) and plant plastids have been shown to co-transport inorganic phosphate (Pi) along with ADP in a 1:1 stoichiometry. This mechanism efficiently couples the import of energy (ATP) with the export of its metabolic byproducts (ADP and Pi), maintaining phosphate homeostasis within the organelle or bacterium.
Table 2: Adenosine Diphosphate Transport Systems
| Transporter | Organism/System | Location | Function |
|---|---|---|---|
| ADP/ATP Carrier (AAC/ANT) | Yeast (S. cerevisiae) | Inner Mitochondrial Membrane | Imports cytosolic ADP, Exports mitochondrial ATP |
| Nucleotide Transporter (NTT) | Plants, Pathogenic Bacteria | Plastid/Bacterial Inner Membrane | Imports ATP, Exports ADP and Inorganic Phosphate |
Biophysical Interactions with Biomolecular Structures
Adenosine diphosphate (ADP), as the dipotassium (B57713) salt, engages in significant biophysical interactions with key biological macromolecules. These non-covalent interactions are fundamental to its role in cellular energetics and regulation, influencing the structure and function of proteins and nucleic acids. The thermodynamics of these binding events and the resultant conformational changes are crucial for understanding its molecular mechanism of action outside of a clinical context.
The interaction of adenosine diphosphate with proteins is characterized by a complex interplay of non-covalent forces, including hydrogen bonds, electrostatic interactions, and nonpolar contacts. These interactions underpin the thermodynamic profile of ADP binding, which dictates the stability and specificity of the resulting protein-ligand complexes.
Detailed thermodynamic analysis of ADP binding to the non-mammalian chaperonin protein GroEL from Escherichia coli reveals the nuanced energetics of this interaction. Studies using variable-temperature electrospray ionization native mass spectrometry have quantified the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (−TΔS) for the sequential binding of ADP molecules. The binding process shows complex patterns of enthalpy-entropy compensation. nih.gov
| Binding Reaction | ΔG (kJ/mol) | ΔH (kJ/mol) | −TΔS (kJ/mol) |
|---|---|---|---|
| GroEL + ADP ⇌ GroEL–ADP₁ | -28.5 | -46.7 | 18.2 |
| GroEL–ADP₁ + ADP ⇌ GroEL–ADP₂ | -28.8 | -44.1 | 15.3 |
| GroEL–ADP₂ + ADP ⇌ GroEL–ADP₃ | -28.1 | -44.5 | 16.4 |
| GroEL–ADP₃ + ADP ⇌ GroEL–ADP₄ | -29.2 | -23.7 | -5.5 |
| GroEL–ADP₄ + ADP ⇌ GroEL–ADP₅ | -28.4 | -26.6 | -1.8 |
| GroEL–ADP₅ + ADP ⇌ GroEL–ADP₆ | -28.0 | -39.0 | 11.0 |
| GroEL–ADP₆ + ADP ⇌ GroEL–ADP₇ | -28.4 | -37.4 | 9.0 |
Structural studies of other non-mammalian proteins provide further insight into the specific non-covalent interactions. In the nucleoside diphosphate (NDP) kinase from the slime mold Dictyostelium discoideum, ADP binds near a critical histidine residue in the active site. mdpi.com The binding mode is distinct from many other kinases and involves:
Nonpolar contacts between the adenine base and the protein, which explains the enzyme's lack of specificity for the base. mdpi.com
Hydrogen bonds between the ribose's 2'- and 3'-hydroxyl groups and polar side chains of the protein. mdpi.com
Coordination of a Mg²⁺ ion , which bridges the α- and β-phosphate groups. mdpi.com
For many enzymes, such as DEAD-box helicases found in bacteria and yeast, ADP binding is often stronger than ATP binding. researchgate.net This tighter binding is frequently associated with an increased heat capacity, suggesting that the binding of ADP induces a significant conformational change in the protein. researchgate.net The slower dissociation rate for ADP compared to ATP indicates a substantial conformational energy barrier associated with the ADP-bound state. researchgate.net
Adenosine diphosphate plays a critical role in modulating the structure of nucleic acids, primarily through its influence on DNA-binding proteins.
Nucleic Acids: A well-documented example is the regulation of the DnaA protein in E. coli, which acts as a molecular switch in gene regulation and the initiation of DNA replication. mdpi.com The DnaA protein can exist in either an ATP-bound or an ADP-bound state, and these two forms exhibit different DNA-binding specificities and activities. The binding of ADP-DnaA to its recognition sites (DnaA boxes) at the origin of replication (oriC) and at the dnaA promoter induces distinct conformational changes in the DNA. mdpi.com
DNase I footprinting experiments reveal that ATP-DnaA and ADP-DnaA protect different regions of the dnaA promoter, indicating they induce different tertiary structures upon binding. mdpi.com Specifically, the binding of a DnaA monomer is known to induce a bend in the DNA of approximately 42 degrees. mdpi.com The accumulation of the ADP-DnaA form, which is prevalent during active replication, is crucial for binding to the numerous DnaA boxes around the chromosome. mdpi.com This interaction defines an alternative DNA conformation compared to that induced by the ATP-bound form, which acts as a repressor and is required in smaller amounts to trigger the local DNA unwinding necessary for replication initiation. mdpi.com
Polysaccharides: Direct evidence of adenosine diphosphate inducing significant conformational changes in polysaccharides such as starch, glycogen (B147801), or cellulose (B213188) is limited in scientific literature. The relationship between ADP and these biopolymers is primarily indirect, mediated by enzymes involved in polysaccharide metabolism. For instance, in the synthesis of starch in plants and glycogen in bacteria, the enzyme starch synthase transfers a glucose unit from ADP-glucose to a growing α-1,4-glucan chain, releasing ADP as a product. nih.govnih.gov While ADP is therefore present at the site of polysaccharide synthesis on the surface of starch or glycogen granules, its role appears to be that of a reaction product rather than a direct modulator of the polysaccharide's conformation. The conformational changes and regulatory functions in this context are attributed to the enzymes (e.g., starch synthase, ADP-glucose pyrophosphorylase) that interact with both the nucleotide and the polysaccharide. nih.govnih.gov
Advanced Analytical and Structural Characterization Techniques
High-Resolution Mass Spectrometry for Structural Confirmation and Quantitative Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation and precise quantitative analysis of adenosine (B11128) phosphate (B84403) dipotassium (B57713). HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide exceptional mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments. This high resolution is critical in distinguishing ADP-K₂ from other closely related nucleotides or impurities.
In a typical analysis, a solution containing adenosine phosphate dipotassium is introduced into the mass spectrometer, often via electrospray ionization (ESI). The resulting mass spectrum will display a prominent peak corresponding to the specific mass-to-charge ratio (m/z) of the intact molecule, often observed as various adducts (e.g., [M-H]⁻, [M+K]⁺).
Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of a selected precursor ion. The fragmentation pattern of ADP is well-characterized, with cleavage of the pyrophosphate bond being a dominant pathway. nih.govnih.gov This process generates characteristic fragment ions, including those corresponding to adenosine monophosphate (AMP) and the adenine (B156593) base. The precise masses of these fragments, as determined by HRMS, provide unequivocal confirmation of the molecule's identity.
For quantitative analysis, HRMS is frequently coupled with liquid chromatography (LC-HRMS). This hyphenated technique allows for the separation of ADP-K₂ from other components in a mixture prior to mass analysis, enhancing specificity and sensitivity. By using an internal standard and generating a calibration curve, the concentration of this compound in a sample can be accurately determined. uni-saarland.de
Table 1: Illustrative High-Resolution Mass Spectrometry Data for Adenosine Diphosphate (B83284)
| Parameter | Description | Typical Observation |
|---|---|---|
| Precursor Ion (Negative Mode) | The intact molecule with a proton removed. | [M-H]⁻ |
| Precursor Ion (Positive Mode) | The intact molecule with a potassium ion adduct. | [M+K]⁺ |
| Major Fragment Ion | Resulting from the cleavage of the pyrophosphate bond. | Adenosine Monophosphate (AMP) fragment |
| Other Characteristic Fragments | Further fragmentation of the molecule. | Adenine, Ribose fragments |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of this compound in both solution and solid states. ¹H and ³¹P NMR are particularly informative.
¹H NMR provides information on the protons within the adenine and ribose moieties of the molecule. The chemical shifts and coupling constants of these protons are sensitive to the local chemical environment, offering insights into the conformation of the ribose ring and the orientation of the adenine base. chemicalbook.comchemicalbook.comhmdb.ca
³¹P NMR is uniquely suited for probing the phosphate groups. aiinmr.com In this compound, the two phosphorus atoms (α and β) are chemically distinct and will give rise to separate signals in the ³¹P NMR spectrum. These signals appear as doublets due to the coupling between the two phosphorus nuclei. The chemical shifts of the α- and β-phosphorus atoms are sensitive to factors such as pH and the presence of metal ions, including K⁺. aiinmr.comnih.gov
Table 2: Typical NMR Spectral Data for Adenosine Diphosphate
| Nucleus | Moiety | Typical Chemical Shift Range (ppm) | Observed Splitting Pattern |
|---|---|---|---|
| ¹H | Adenine (H2, H8) | ~8.0 - 8.5 | Singlets |
| ¹H | Ribose (H1') | ~6.0 | Doublet |
| ³¹P | α-phosphate | ~ -10 to -11 | Doublet |
| ³¹P | β-phosphate | ~ -6 to -7 | Doublet |
Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Purity Assessment and Metabolite Profiling (non-human, in vitro)
Hyphenated chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful for assessing the purity of this compound and for its quantification in in vitro metabolite profiling studies. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is generally less suitable for the direct analysis of non-volatile and thermally labile molecules like ADP-K₂ without derivatization.
LC-MS/MS for Purity Assessment: In this application, a liquid chromatograph separates the this compound from any impurities present in the sample. The separated components then enter the mass spectrometer for detection and quantification. The high sensitivity and selectivity of MS/MS allow for the detection of even trace levels of impurities. By comparing the chromatogram of the test sample to that of a certified reference standard, the purity of the this compound can be accurately determined.
In Vitro Metabolite Profiling: LC-MS/MS is a key technique for studying the role of this compound in in vitro biochemical assays and cell culture systems. nih.gov For instance, in studies of enzyme kinetics, LC-MS/MS can be used to monitor the conversion of ATP to ADP over time. The ability to separate and quantify different nucleotides simultaneously makes it an invaluable tool for understanding metabolic pathways. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the effective separation of these polar analytes. uni-saarland.denih.gov
Table 3: Application of LC-MS/MS in the Analysis of Adenosine Diphosphate
| Application | Methodology | Key Findings |
|---|---|---|
| Purity Assessment | Comparison of the chromatographic profile of the sample with a reference standard. | Identification and quantification of impurities. |
| In Vitro Metabolite Profiling | Quantification of ADP levels in cell lysates or reaction mixtures over time. | Determination of enzyme activity and metabolic flux. |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrigaku.com This technique has been successfully applied to this compound, providing detailed insights into its molecular geometry, conformation, and crystal packing. rsc.org
The process involves growing a single crystal of this compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the atoms. The resulting diffraction pattern is recorded and analyzed to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, yielding a detailed three-dimensional model of the molecule.
Studies on the potassium salts of ADP have revealed the existence of different hydrated forms, such as K(ADP)·4H₂O and K(ADP)·2H₂O, as well as an anhydrous form, K(ADP). rsc.org The crystal structures of these forms show specific coordination of the potassium ions with the phosphate groups and the adenine and ribose moieties. The water molecules play a crucial role in stabilizing the crystal lattice through a network of hydrogen bonds.
Table 4: Crystallographic Data for a Hydrated Potassium Salt of Adenosine Diphosphate
| Parameter | Value |
|---|---|
| Crystal System | (Example) Monoclinic |
| Space Group | (Example) P2₁ |
| Unit Cell Dimensions | Specific values for a, b, c, and β would be reported. |
| Key Interactions | Coordination of K⁺ ions with phosphate oxygen atoms. |
Note: The table provides an illustrative example of the type of data obtained from an X-ray crystallography study.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds. surfacesciencewestern.commdpi.com These techniques are complementary and offer valuable information for structural identification and characterization.
FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum shows a series of absorption bands, each corresponding to a specific type of bond vibration (e.g., stretching, bending). For this compound, characteristic peaks would be observed for the N-H and C-N bonds of the adenine ring, the C-O and O-H bonds of the ribose sugar, and the P-O and P=O bonds of the phosphate groups. researchgate.netresearchgate.net
Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The scattered light has a different frequency from the incident light, and this frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit a unique pattern of peaks corresponding to its various functional groups. mdpi.comresearchgate.net
Table 5: Illustrative Vibrational Frequencies for Adenosine Diphosphate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Phosphate P-O-H vibrations | ~925 - 1125 | FTIR |
| Adenine Ring Breathing | ~730 | Raman |
| C=C Stretching | ~1639 | FTIR |
| P=O Stretching | ~1180 | Raman |
Microcalorimetric Approaches for Binding Thermodynamics
Microcalorimetry, particularly isothermal titration calorimetry (ITC), is a powerful technique for directly measuring the thermodynamic parameters of binding interactions involving this compound. nih.govmalvernpanalytical.com ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.
In a typical ITC experiment to study the binding of ADP-K₂ to a protein, a solution of this compound is titrated into a solution containing the protein in the sample cell of the calorimeter. The heat change upon each injection is measured, and the data are plotted as a function of the molar ratio of ligand to protein.
From a single ITC experiment, several key thermodynamic parameters can be determined:
Binding Affinity (Kₐ) or Dissociation Constant (Kₑ): A measure of the strength of the interaction. youtube.com
Enthalpy Change (ΔH): The heat released or absorbed upon binding.
Stoichiometry (n): The number of ligand molecules that bind to each macromolecule.
From these primary measurements, the Gibbs free energy change (ΔG) and the entropy change (ΔS) of binding can also be calculated. This comprehensive thermodynamic profile provides deep insights into the forces driving the binding interaction.
Table 6: Thermodynamic Parameters Obtainable from ITC for ADP Binding
| Thermodynamic Parameter | Symbol | Information Provided |
|---|---|---|
| Dissociation Constant | Kₑ | Strength of the binding interaction. |
| Enthalpy Change | ΔH | Heat released or absorbed during binding. |
| Entropy Change | ΔS | Change in the randomness or disorder of the system upon binding. |
| Gibbs Free Energy Change | ΔG | Overall spontaneity of the binding process. |
| Stoichiometry | n | Ratio of ligand to macromolecule in the complex. |
Biotechnological and Industrial Applications Non Medical/non Pharmacological
Utilization in In Vitro Biochemical Assays and Screening Platforms
Adenosine (B11128) diphosphate (B83284) dipotassium (B57713) is a critical component in a wide array of in vitro biochemical assays and high-throughput screening (HTS) platforms. These assays are fundamental tools for research and drug discovery, enabling the precise quantification of enzymatic activity and the screening of large compound libraries for potential inhibitors or activators.
The primary application of ADP in this context is the monitoring of kinase and ATPase enzyme activity. These enzymes catalyze reactions that either produce or consume ATP, resulting in a corresponding change in ADP concentration. acs.org By measuring the amount of ADP produced, researchers can determine the rate of the enzymatic reaction. Several assay formats are employed for this purpose:
Coupled-Enzyme Assays: In this common approach, the ADP generated by the primary enzyme of interest is used as a substrate by a "coupling" enzyme in a subsequent reaction. This secondary reaction is designed to produce a detectable signal, such as a change in color (colorimetric) or fluorescence (fluorometric), which is proportional to the amount of ADP produced. nih.gov For example, an ADP assay kit may operate by converting ADP to ATP and pyruvate (B1213749), with the resulting pyruvate being quantified. nih.gov
Direct Detection Assays: These methods directly measure ADP concentration. The Transcreener® ADP² Assay is a notable example used extensively in HTS. sciencedaily.comresearchgate.net It is a homogeneous, competitive immunoassay based on fluorescence polarization (FP). researchgate.net In this system, an antibody that specifically binds to ADP is used. The assay measures the displacement of a fluorescent ADP tracer from the antibody by the ADP generated in an enzymatic reaction. This displacement leads to a change in the fluorescence polarization signal, allowing for sensitive detection of ADP. researchgate.net
The sensitivity and adaptability of these assays make them suitable for HTS, where millions of compounds can be rapidly tested against a biological target. khanacademy.orgsciencedaily.comacs.org The Transcreener assay, for instance, provided robust and reproducible data (Z' factor of 0.92) in a screen of over 113,000 small molecules for inhibitors of the bacterial RecA protein's ATPase activity. sciencedaily.comresearchgate.net
Below is a table summarizing various ADP assay technologies and their principles.
| Assay Technology | Principle | Detection Method | Sensitivity | Key Application |
| Coupled-Enzyme Assay | Enzymatic conversion of ADP to a detectable product (e.g., pyruvate), which is then measured. nih.gov | Colorimetric (570 nm) or Fluorometric (Ex/Em: 530/590 nm). nih.gov | As low as 1 µM. nih.gov | Quantifying ADP to study cellular metabolism and enzyme kinetics. nih.gov |
| Transcreener® ADP² FP Assay | Competitive fluorescence polarization immunoassay where enzyme-generated ADP displaces a fluorescent ADP tracer from an antibody. researchgate.net | Fluorescence Polarization. researchgate.net | Nanomolar concentrations. dojindo.com | High-throughput screening (HTS) for enzyme inhibitors (e.g., kinases, ATPases). sciencedaily.comresearchgate.net |
| Luminescence-Based Assays | Two-step process: 1) Measure initial ATP via luciferase. 2) Convert all ADP in the sample to ATP with an enzyme, then measure total ATP with luciferase to calculate the ADP/ATP ratio. taylorandfrancis.com | Luminescence. taylorandfrancis.com | High sensitivity for ATP/ADP ratio determination. taylorandfrancis.com | Assessing cell viability, apoptosis, and metabolic status. taylorandfrancis.com |
| Reagentless Fluorescent Biosensor | A biosensor protein (e.g., engineered ParM) with an attached fluorophore changes its fluorescence intensity upon binding to ADP. acs.org | Fluorescence Intensity (>3.5-fold increase). acs.org | Submicromolar affinity (Kd ≈ 0.46 µM). acs.org | Real-time kinetic assays of ATPases and kinases. acs.org |
This table provides an overview of different assay methodologies where Adenosine Diphosphate Dipotassium is a key reagent.
Role as a Cofactor or Substrate in Industrial Fermentation Processes
The dipotassium salt of a related compound, dipotassium hydrogen phosphate (B84403) (K₂HPO₄), is frequently used in fermentation media. gnomio.commdpi.comnih.gov Its roles include:
Nutrient Source: It provides essential phosphorus and potassium, which are required for the synthesis of nucleic acids (DNA, RNA), phospholipids, and energy transfer molecules like ATP and ADP. wikipedia.orggnomio.comnih.gov
pH Buffering: It helps maintain a stable pH, which is critical for optimal enzyme function and microbial growth. wikipedia.orgmdpi.com
The metabolic health and productivity of the fermentation organism are directly tied to its ability to efficiently regenerate ATP from ADP. For example, in the production of ethanol (B145695) by the thermophilic bacterium Clostridium thermocellum, a promising organism for consolidated bioprocessing, key glycolytic enzymes are dependent on pyrophosphate (PPi), a molecule metabolically linked to the ATP/ADP cycle. catalysis.blog The organism's central metabolism involves the synthesis of ADP-glucose for glycogen (B147801) formation, highlighting the role of ADP in managing carbon and energy flux. catalysis.blog Therefore, ensuring an adequate supply of phosphate through additives like dipotassium phosphate indirectly supports the intracellular pool of ADP required for sustained metabolic activity and product formation. wikipedia.orggnomio.com
Development of Biosensors and Bioelectronic Devices
Adenosine diphosphate dipotassium is a key analyte and component in the development of innovative biosensors and bioelectronic devices. These devices are designed for rapid and sensitive detection of various molecules, with applications ranging from environmental monitoring to quality control.
ADP as the Target Analyte: Several research efforts have focused on creating biosensors that can directly measure ADP concentrations. This is valuable for monitoring enzymatic reactions in real-time.
An electrochemical ADP biosensor has been developed using an ADP-dependent kinase as the key recognition element. bmj.com The sensor, built on a disposable screen-printed carbon electrode, combines three enzymes in a homogeneous mixture to produce an electrical current proportional to the ADP concentration. This method allows for rapid measurement (within 80 seconds) with a detection limit of 1.9 µM. bmj.com
A fluorescent biosensor for ADP was engineered using the bacterial protein ParM. acs.org A fluorophore attached to the protein shows a greater than 3.5-fold increase in fluorescence intensity upon binding to ADP. This reagentless sensor has a high affinity for ADP and can discriminate strongly against ATP, making it ideal for real-time measurements of kinase and ATPase activity. acs.org
ADP as a Modulator in Biosensors: In some applications, ADP is not the target but is used to enhance the performance of a biosensor.
In one system, ADP was found to significantly boost the peroxidase-like activity of a manganese-based nanozyme (Mn₂BPMP). researchgate.net This enhancement was harnessed to create a more sensitive colorimetric biosensor for detecting hydrogen peroxide, which in turn allowed for the measurement of glucose and cholesterol through enzyme cascade assays. researchgate.net
ADP in Bioelectronic Materials: ADP has also been incorporated directly into materials for bioelectronic devices.
A novel biomimetic membrane was created by doping a conducting polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), with ADP during electropolymerization. aip.org The resulting PEDOT-ADP film was made sensitive to divalent cations like Ca²⁺ and Mg²⁺, suggesting its potential use as a model to study ion interactions at biological membrane sites. aip.org
| Biosensor Type | Principle of Operation | Target/Role of ADP | Performance Characteristics | Reference |
| Electrochemical Kinase-Based Sensor | ADP-dependent kinase initiates an enzyme cascade producing an electrochemical signal. | Target Analyte | Detection Limit: 1.9 µM; Measurement Time: < 80 s. | bmj.com |
| Fluorescent ParM-Based Sensor | ADP binding to engineered ParM protein causes a large increase in fluorescence. | Target Analyte | High affinity (Kd = 0.46 µM); >400-fold selectivity over ATP. | acs.org |
| Colorimetric Nanozyme-Based Assay | ADP boosts the catalytic activity of a peroxidase-mimicking nanozyme. | Signal Enhancer | Enables more sensitive detection of H₂O₂ and linked analytes (glucose, cholesterol). | researchgate.net |
| Conducting Polymer Membrane | ADP is used as a dopant in a PEDOT polymer film. | Structural/Functional Component | Creates a biomimetic membrane sensitive to Ca²⁺ and Mg²⁺ ions. | aip.org |
This table summarizes research on biosensors and bioelectronic devices involving Adenosine Diphosphate.
Application in Material Science and Biopolymer Engineering (e.g., scaffolds, hydrogels)
The role of adenosine diphosphate and its derivatives in material science is an emerging field, primarily focused on the development of "smart" biomaterials and biopolymers that can interact with biological systems.
One area of investigation is the use of adenosine nucleotides in hydrogels for tissue engineering. Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix and serve as scaffolds for cell growth. nih.gov
Research has been conducted on the diffusion of adenosine triphosphate (ATP) through poly(ethylene glycol) diacrylate hydrogels. nih.gov Understanding and controlling the movement of energy-carrying molecules like ATP and its derivative ADP through these scaffolds is crucial for ensuring the survival and function of encapsulated cells. nih.govnih.gov
In a strategy to promote tissue repair, hydrogels have been designed to locally generate adenosine from its phosphorylated precursors (AMP, ADP, ATP), which are released by damaged tissue. gnomio.com While ADP itself is a pro-inflammatory agent that activates platelets, its conversion to adenosine by enzymes loaded into the hydrogel can create an anti-inflammatory and pro-reparative environment. gnomio.com
Other studies have explored the selective formation of metallo-hydrogels triggered by ATP but not by ADP or AMP. acs.org This differential response demonstrates the potential to create materials that can sense and respond specifically to the energy state of their environment, assembling or disassembling based on the local ATP/ADP ratio.
Furthermore, ADP is a fundamental component of a naturally occurring biopolymer, poly(adenosine diphosphate ribose) or PARP . nih.gov This polymer is synthesized in the nuclei of animal cells and plays roles in DNA repair and other cellular processes. nih.gov The study of this natural biopolymer and the synthesis of its analogues provide insights for bio-inspired material design. nih.govnih.gov
Finally, conducting polymers have been doped with ADP to create biomimetic membranes, demonstrating that ADP can be integrated into synthetic materials to impart biological functionality, such as ion-sensing capabilities. aip.org
Integration into Synthetic Biology and Metabolic Engineering Constructs
Synthetic biology aims to design and construct new biological parts, devices, and systems. A key goal of the related field of metabolic engineering is to rewire the metabolism of organisms to enhance the production of valuable chemicals. In this context, the management of cellular energy, represented by the ATP/ADP ratio, is of paramount importance. wikipedia.orgnih.govbiorxiv.org
Engineers and scientists are developing synthetic constructs to control and utilize the cell's energy-generating machinery.
Controlling the ATP/ADP Ratio: Researchers have perturbed the energy level in E. coli by expressing the F₁ subunit of ATP synthase, which hydrolyzes ATP to ADP. biorxiv.org This modification of the [ATP]/[ADP] ratio was shown to trigger significant transcriptional and metabolic responses, redirecting carbon flux through different pathways. Such strategies can be used to optimize metabolic networks for the production of specific biofuels or biochemicals. biorxiv.org
Engineering ATP Synthase: In a sophisticated example of protein engineering, the FₒF₁-ATP synthase enzyme itself has been modified. catalysis.blogresearchgate.net By engineering the enzyme to have multiple proton-conducting subunits, researchers created a version with a significantly higher proton-to-ATP ratio. This engineered enzyme can synthesize ATP under conditions where the natural enzyme cannot, demonstrating the potential to fundamentally re-engineer cellular bioenergetics for biotechnological applications. catalysis.blogresearchgate.net
Building Artificial Organelles: Efforts are underway to build synthetic vesicles, or artificial cells, that can produce their own energy. sciencedaily.com Scientists have successfully constructed vesicles that encapsulate the necessary enzymes (like ATP synthase) to produce ATP from ADP. sciencedaily.com This synthesized ATP is then used within the vesicle to power other functions, such as activating transport proteins to maintain the vesicle's volume and ionic strength. sciencedaily.com This represents a significant step toward creating autonomous synthetic cells and provides a platform for studying ATP-dependent processes in a controlled, artificial environment. sciencedaily.com
These approaches highlight how adenosine diphosphate is not just a passive metabolite but a key control node that can be targeted and manipulated in complex metabolic engineering and synthetic biology designs.
Computational and Theoretical Modeling of Adenosine Phosphate Dipotassium
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For adenosine (B11128) diphosphate (B83284) (ADP), these simulations are crucial for understanding its conformational flexibility and its interactions with the surrounding solvent, which is typically water containing various ions.
The structure and function of ADP are intrinsically linked to its conformational state, which includes the puckering of the ribose ring, the orientation of the adenine (B156593) base relative to the sugar (the glycosidic bond torsion angle), and the flexibility of the diphosphate chain. nih.gov MD simulations have revealed that while the ATP molecule samples many conformations in an aqueous solution, it is often forced into a specific, less common conformation when bound to a protein. nih.gov This principle of conformational selection and induced fit is also central to the function of ADP.
Studies on the ADP-potassium-water system have provided detailed structural information on various hydrated and anhydrous potassium salts of ADP. researchgate.netrsc.org This work has identified key interaction types, structural motifs, and the specific roles of water molecules in the crystal structures of compounds like K(ADP)·4H₂O and K(ADP)·2H₂O. rsc.org The process of dehydration and rehydration, critical for the stability and handling of the solid-state compound, has been described as a single crystal to single crystal (SC-to-SC) process in some cases. rsc.org
The solvent environment significantly influences the behavior of ADP. Computational studies have proposed that MgADP can act not only as a direct competitor for enzyme active sites but also indirectly by perturbing the solvent regions near the protein. nih.gov While this study focused on the magnesium salt, the principle highlights the importance of cation-solvent interactions in modulating ADP's biological activity. The potassium ion (K⁺), being the most abundant intracellular cation, plays a vital role in these interactions, influencing the local water structure and the conformational preferences of the ADP molecule. rsc.org In simulations of related nucleotides, the inclusion of free energy contributions from solvent relaxation was found to be critical for accurately predicting reaction energies. nih.gov
Table 1: Key Findings from Molecular Dynamics and Structural Studies of ADP
| Study Focus | Key Findings | Reference |
| Conformational Analysis | ATP/ADP is conformationally flexible in solution but adopts specific, under-represented conformations when bound to proteins. nih.gov | nih.gov |
| Hydrated Potassium Salts | Structural characterization of K(ADP)·4H₂O, K(ADP)·2H₂O, and an anhydrous K(ADP) salt identified specific water molecule functions and structural motifs. rsc.org | rsc.org |
| Solvent Effects | Cation-bound ADP (e.g., MgADP) can perturb solvent regions near proteins, influencing binding indirectly. nih.gov | nih.gov |
| Ligand-Induced Changes | Binding of ADP and other substrates can induce significant conformational changes in enzymes, such as domain closure, which is critical for catalytic function. nih.gov | nih.gov |
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical (QC) calculations, including methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are used to investigate the electronic structure of molecules. These methods provide deep insights into chemical bonding, charge distribution, and reaction mechanisms, such as the hydrolysis of ATP to ADP.
The hydrolysis of ATP (ATP + H₂O → ADP + Pi) is a fundamental energy-releasing reaction in biology. wikipedia.org QC calculations have been instrumental in elucidating its mechanism. nih.gov By modeling the reaction at the quantum level, researchers can calculate potential energy surfaces and determine activation barriers. For the dissociative mechanism of ATP hydrolysis in the presence of a magnesium ion, QM/MM simulations calculated an activation barrier (ΔE‡) of 33.4 kcal/mol and a reaction energy (ΔE) of 6.0 kcal/mol on the potential energy surface, highlighting the energy requirements for the cleavage of the terminal phosphate (B84403) bond. nih.gov
QC methods are also used to predict spectroscopic properties. A QM/MM framework has been developed to simulate the ³¹P NMR chemical shifts of adenosine nucleotides in different states (ATP, ADP, and an intermediate ADP·Pi state) within a protein environment. nih.gov This approach helps to bridge the gap between experimental NMR data and the atomic-level structures and dynamics of these molecules, which is challenging to probe experimentally. nih.gov
Furthermore, the quantum theory of atoms in molecules (QTAIM) has been applied to partition the total electronic energy of ATP and its hydrolysis products into atomic contributions. scispace.com This allows for a precise definition of "group transfer potential," quantifying where electronic energy is stored within the molecule. Such analyses reveal how complexation with ions like Mg²⁺ (and by extension, K⁺) alters the electronic structure and the energy of reaction. scispace.com
Table 2: Representative Energy Values from Quantum Chemical Calculations of ATP Hydrolysis
| Parameter | Calculated Value (kcal/mol) | Method | Context | Reference |
| Activation Energy (ΔE‡) | 33.4 | QM/MM | Dissociative mechanism of ATP hydrolysis with Mg²⁺ | nih.gov |
| Reaction Energy (ΔE) | 6.0 | QM/MM | Dissociative mechanism of ATP hydrolysis with Mg²⁺ | nih.gov |
| Free Energy of Hydrolysis (ΔG°') | -7.3 | Experimental/Biochemical | ATP → ADP + Pi at standard state, pH 7 | wikipedia.org |
In Silico Docking and Ligand-Target Prediction (emphasizing non-human/non-therapeutic targets)
In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as ADP) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used to understand molecular recognition and to screen for potential interactions. While often applied in drug discovery, it is also valuable for studying fundamental biological processes involving non-human or non-therapeutic targets.
For instance, docking and MD simulations have been used to study the interaction of ADP with enzymes from various organisms. The binding of an ADP analog to myosin from rabbit skeletal muscle was investigated, revealing complex inhibition kinetics. nih.gov Studies on L-threonine dehydratase from the bacterium Clostridium have explored the interactions of ADP with the enzyme's quaternary structure. nih.gov
Another important non-human target is adenosine kinase (ADK), which catalyzes the phosphorylation of adenosine to AMP. The crystal structure of mouse ADK (mADK) in complex with ADP has been determined. researchgate.net This structural data, combined with kinetic studies, revealed that a potassium ion is coordinated between loops near the ATP binding site, and that K⁺ binding engages a transition to a catalytically productive structure. researchgate.net This demonstrates a direct, computationally-informed role for potassium in the function of an enzyme that processes adenosine nucleotides.
Docking studies can also be applied to a wide range of other non-human targets. Adenosine diphosphate is a known metabolite in organisms like Escherichia coli and plants such as Arabidopsis thaliana. nih.gov Computational docking could be used to predict the binding of ADP to its various protein partners in these organisms, helping to elucidate metabolic pathways and regulatory networks. For example, enzymes like ecto-5'-nucleotidase, which converts AMP to adenosine but is inhibited by ADP, are found across many species and represent potential targets for docking studies to understand species-specific differences in purinergic signaling. caymanchem.com
Table 3: Examples of Non-Human/Non-Therapeutic Targets for Adenosine Diphosphate Studied Computationally
| Target Protein | Source Organism | Computational Method(s) Used | Purpose of Study | Reference |
| Myosin | Rabbit (skeletal muscle) | Kinetic analysis, solvent effect modeling | To understand the complex inhibition mechanism by an ADP analog. | nih.gov |
| L-threonine dehydratase | Clostridium (bacterium) | Biochemical analysis | To study the interactions of ADP with the enzyme's quaternary structure. | nih.gov |
| Adenosine Kinase (ADK) | Mouse | X-ray crystallography, kinetic studies | To reveal the allosteric activation of the enzyme by potassium ions. | researchgate.net |
| Ecto-5'-nucleotidase (CD73) | Rat | Biochemical assays | To characterize the inhibitory effect of ADP on the enzyme. | caymanchem.com |
Cheminformatics Approaches for Structural Analogs and Data Mining
Cheminformatics involves the use of computational methods to analyze chemical information. For adenosine phosphate dipotassium (B57713), these approaches are valuable for identifying structural analogs, mining databases for related compounds, and predicting properties based on structure.
Databases like PubChem and ChEMBL are essential cheminformatics tools that contain vast amounts of information on chemical compounds, including numerous synonyms and structural variations of ADP. nih.govwikipedia.org By searching these databases, researchers can identify a wide range of structural analogs. These analogs might feature modifications to the adenine base, the ribose sugar, or the phosphate chain.
One such analog that has been studied in detail is adenosine hypodiphosphate (AhDP). nih.gov The synthesis and crystal structure characterization of its sodium salts have been reported, providing insights into the self-assembly of nucleotides and the interactions between the adenine base and the hypodiphosphate group. nih.gov Another well-known analog is Adenosine 5'-(α,β-methylene)diphosphate, where a methylene (B1212753) group replaces the oxygen atom between the alpha and beta phosphates, making the molecule resistant to hydrolysis by nucleotidases. This analog is used experimentally to inhibit enzymes like ecto-5'-nucleotidase.
Data mining techniques can be used to systematically analyze these collections of analogs to establish structure-activity relationships (SAR). By comparing the known activities or properties of a series of related compounds, computational models can be built to predict the properties of novel or untested structures. This approach accelerates the process of finding molecules with specific desired characteristics, whether it is for probing an enzyme's active site or for developing new molecular tools for biochemical research.
Table 4: Selected Structural Analogs of Adenosine Diphosphate
| Compound Name | Abbreviation | Key Structural Difference from ADP | Reference |
| Adenosine Hypodiphosphate | AhDP | The P-O-P bridge is replaced by a P-P bond. | nih.gov |
| 1,N⁶-ethenoadenosine diphosphate | ε-ADP | An etheno bridge is added to the adenine base, making it fluorescent. | nih.gov |
| Adenosine 5'-(α,β-methylene)diphosphate | α,β-CH₂-ADP | A -CH₂- group replaces the oxygen atom linking the α and β phosphates. | |
| 2'-deoxyadenosine 5'-diphosphate | dADP | The 2'-hydroxyl group on the ribose sugar is replaced by a hydrogen atom. | caymanchem.com |
Future Research Directions and Emerging Methodologies
Integration with Advanced 'Omics' Technologies (e.g., Chemoproteomics, Targeted Metabolomics in non-clinical models)
The integration of advanced 'omics' technologies is set to revolutionize our understanding of adenosine (B11128) diphosphate's (ADP) function in complex biological milieus. Chemoproteomics, for instance, offers powerful methods to identify the cellular proteins that interact with ADP and its derivatives. nih.gov This can uncover novel signaling pathways and enzymatic substrates, particularly in disease contexts like cancer where extracellular ATP and ADP levels are significantly elevated. nih.gov
Targeted metabolomics, on the other hand, allows for the precise quantification of ADP and related metabolites, providing a detailed snapshot of the energetic state of cells and tissues. nih.gov In non-clinical models, such as murine models of lung adenocarcinoma, non-targeted metabolomics has already shown promise in identifying metabolic shifts and potential biomarkers associated with the disease. nih.gov Future studies will likely employ more refined, targeted approaches to specifically track the dynamics of ADP and its conversion to ATP and AMP, offering deeper insights into disease mechanisms and therapeutic responses. nih.govcreative-proteomics.com The combination of these 'omics' approaches will be crucial for building a comprehensive picture of how adenosine phosphate (B84403) dipotassium (B57713) and its related compounds influence cellular physiology and pathology.
An integrated analysis of metabolomic, transcriptomic, and genetic data has revealed the significant roles of adenosine diphosphate (B83284) in processes like hemostasis and platelet activation in non-small-cell lung cancer. nih.gov This multi-omics approach has highlighted ADP as a potential therapeutic target due to its role in promoting cancer metastasis through platelet activation and angiogenesis. nih.gov
Exploration of Supramolecular Chemistry and Self-Assembly
The ability of molecules to self-assemble into organized, higher-order structures is a fundamental principle in materials science and nanotechnology. While research into the supramolecular chemistry of adenosine phosphate dipotassium is still an emerging area, the study of related nucleotide systems provides a strong foundation for future exploration. The investigation into the dehydration and rehydration processes of ADP-potassium-water systems has provided valuable insights into the structural motifs and the critical role of water molecules in the crystal structures of hydrated and anhydrous potassium salts of adenosine 5′-diphosphate. rsc.org
Future research will likely focus on controlling the self-assembly of this compound, potentially in combination with other molecules, to create novel biomaterials with tailored properties. Understanding the interplay of hydrogen bonding, electrostatic interactions, and the influence of the potassium counter-ion will be key to directing the formation of specific nanostructures. rsc.org These self-assembled structures could have applications in areas such as drug delivery, biosensing, and the development of "smart" materials that respond to biological stimuli.
Development of Novel Biocatalytic Systems for Derivatization
Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis for modifying complex molecules like adenosine diphosphate. nih.gov Future research in this area will focus on the discovery and engineering of novel enzymes for the derivatization of ADP. This could involve creating ADP analogues with modified sugar or base moieties, or with altered phosphate chains, to probe their biological activity or to develop new therapeutic agents.
A key area of development is in ATP regeneration systems. nih.gov Many biocatalytic reactions that utilize ATP are expensive due to the cost of the cofactor. researchgate.netnih.gov Developing efficient enzymatic systems to regenerate ATP from ADP is crucial for the economic viability of these processes. nih.gov Recent advancements have explored electrochemical methods for ATP recycling, which use electricity to drive the enzymatic conversion of ADP to ATP, offering a sustainable and scalable approach. researchgate.netnih.govchemrxiv.org These systems often rely on a cascade of enzymes to carry out the desired transformation. researchgate.net
Furthermore, the derivatization of ADP can be important for analytical purposes. For example, etheno-derivatization is used to enhance the detection of ADP and other adenine (B156593) nucleotides in plasma samples by HPLC. researchgate.net The development of new biocatalytic methods for such derivatizations could lead to more sensitive and efficient analytical techniques.
Advancements in High-Throughput Analytical Methodologies
The need to screen large numbers of samples in drug discovery and diagnostics is driving the development of advanced high-throughput analytical methodologies for adenosine diphosphate. Current methods often rely on fluorescence-based assays that can quantify nanomolar concentrations of ADP. nih.govresearchgate.net These assays are homogeneous, meaning they can be performed in a single well without separation steps, making them ideal for high-throughput screening. nih.govresearchgate.net One such method involves the enzymatic conversion of ADP to RNA, which is then detected by a fluorescent dye. nih.govresearchgate.net This approach has been used to measure ADP produced in kinase-catalyzed reactions. nih.gov
Future advancements will likely focus on increasing the sensitivity, speed, and multiplexing capabilities of these assays. This could involve the development of novel fluorescent probes, bioluminescent systems, or label-free detection methods. researchgate.net High-performance liquid chromatography (HPLC) coupled with techniques like UV detection or mass spectrometry remains a powerful tool for the accurate quantification of ADP and its related nucleotides. helixchrom.com The development of new stationary phases, such as mixed-mode columns, continues to improve the separation and resolution of these hydrophilic compounds. helixchrom.com
Enzymatic assays coupled with colorimetric methods, such as the indophenol (B113434) method for detecting ammonia (B1221849) produced from the deamination of adenosine (derived from ADP), have also been adapted for high-throughput screening in 96-well plate formats. nih.gov The continued optimization of these and other analytical techniques will be essential for advancing research in all areas involving this compound.
Interactive Data Table: High-Throughput ADP/ATP Analysis Methods
| Method | Principle | Detection Limit/Sensitivity | Key Advantages | Reference |
| Fluorescence-Based Assay | Enzymatic conversion of ADP to RNA, detected by a fluorescent dye. | Nanomolar concentrations (e.g., detected 75 nM ADP). nih.gov | Homogeneous, high-throughput compatible, can be used in continuous or discontinuous mode. nih.govresearchgate.net | nih.govresearchgate.net |
| HPLC-UV | Separation on a mixed-mode column followed by UV detection. | Parts-per-billion (ppb) levels. helixchrom.com | High sensitivity, precision, and reproducibility for quantitative analysis. helixchrom.com | helixchrom.com |
| Enzymatic-Colorimetric Assay | Coupled enzyme reaction producing a colored product (e.g., indophenol). | Linear standard curve with high signal-to-background ratios. nih.gov | High selectivity and accuracy, suitable for large numbers of samples without extensive pretreatment. nih.gov | nih.gov |
| Luciferase-Based Bioluminescence | ATP-dependent light production by luciferase. | High sensitivity for real-time ATP measurement in living cells. creative-proteomics.com | Allows for dynamic monitoring of cellular energy status. creative-proteomics.com | creative-proteomics.com |
| Mass Spectrometry (MS) | High-resolution mass analysis for precise quantification. | High sensitivity and accuracy, especially in complex biological matrices. creative-proteomics.com | Minimal interference, suitable for qualitative and quantitative profiling. creative-proteomics.com | creative-proteomics.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
